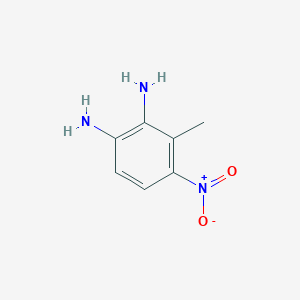

3-Methyl-4-nitro-1,2-benzenediamine

Vue d'ensemble

Description

3-Methyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of benzenediamine, featuring both a methyl group and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitro-1,2-benzenediamine typically involves the nitration of 3-methyl-1,2-benzenediamine. The process begins with the nitration of 3-methyl-1,2-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon.

Substitution: Various nucleophiles under basic or acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Methyl-1,2,4-benzenetriamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as quinones.

Applications De Recherche Scientifique

Applications in Dye and Pigment Manufacturing

One of the primary applications of 3-Methyl-4-nitro-1,2-benzenediamine is in the dye industry. It serves as a precursor for:

- Hair Dyes : Utilized in oxidative hair coloring formulations due to its ability to form stable color complexes when oxidized .

- Textile Dyes : Employed in producing azo dyes that impart bright colors to fabrics. The compound's stability and reactivity make it suitable for various dyeing processes.

Biological and Environmental Research

Research has also explored the biological implications of this compound:

- Mutagenicity Studies : It has been studied for its potential mutagenic effects using bacterial strains such as Salmonella typhimurium. Results indicate that this compound can activate mutagenic pathways, raising concerns about its environmental impact .

- Environmental Remediation : The compound has been investigated for its role in the degradation of pollutants. Studies suggest that it can be effectively reduced in the presence of metal catalysts, which aids in the removal of aromatic nitro compounds from wastewater .

Case Study 1: Hair Dye Formulations

A study highlighted the use of this compound in hair dye formulations. The findings indicated that when combined with other chemicals, it produced a long-lasting color effect while maintaining safety standards for consumer use . The maximum concentration allowed in formulations was set at 1.0% due to potential sensitization issues.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of this compound revealed its persistence in aquatic environments. The study emphasized the need for effective treatment methods to mitigate its effects on aquatic life and suggested that catalytic reduction could be a viable solution .

Mécanisme D'action

The mechanism of action of 3-Methyl-4-nitro-1,2-benzenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1,2-benzenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-1,2-benzenediamine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

2-Methyl-4-nitro-1,2-benzenediamine: Positional isomer with different reactivity and applications.

Uniqueness

3-Methyl-4-nitro-1,2-benzenediamine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical properties and reactivity.

Activité Biologique

3-Methyl-4-nitro-1,2-benzenediamine, also known as 3-Methyl-4-nitro-o-phenylenediamine, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group and two amine groups on a benzene ring. The presence of these functional groups contributes to its reactivity and biological activity.

The primary mechanism of action for this compound involves its interaction with DNA . As with other nitroaromatic compounds, it can undergo reduction to form reactive intermediates that bind to DNA, leading to potential mutagenic effects and apoptosis in cancer cells .

Key Mechanisms:

- DNA Binding : The compound forms stable complexes with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit various enzymes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) .

Antitumor Effects

Research indicates that this compound exhibits antitumor properties , particularly through the induction of apoptosis in cancer cell lines. This is achieved by disrupting mitochondrial function and activating caspases, which are crucial for the apoptotic pathway.

Antimicrobial Activity

The compound has demonstrated activity against Gram-positive bacteria, including Streptococcus mutans. The mechanism involves the inhibition of bacterial growth through interference with cellular processes .

Toxicity Studies

Toxicological assessments have revealed varying degrees of toxicity depending on dosage and exposure routes. In animal studies, low doses exhibited minimal toxicity while higher doses resulted in significant adverse effects such as body weight depression and potential carcinogenic outcomes .

Pharmacokinetics

This compound is absorbed via multiple routes including oral and dermal exposure. Its pharmacokinetic profile suggests rapid absorption followed by distribution primarily to the liver and kidneys. Biotransformation occurs via cytochrome P450 enzymes, leading to the formation of less toxic metabolites .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in cancer cell lines | In vitro assays on human cancer cells |

| Study 2 | Inhibited growth of Streptococcus mutans | Antimicrobial susceptibility testing |

| Study 3 | Demonstrated dose-dependent toxicity in rats | Long-term feeding studies |

Propriétés

IUPAC Name |

3-methyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFCOFUHPWJOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.